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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzoic acid

Cat. No.: B1196357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-

Fluoroanthranilic acid (CAS No: 434-76-4), a key intermediate in pharmaceutical and chemical

synthesis. Due to the limited availability of published experimental spectra, this document

combines data from the National Institute of Standards and Technology (NIST) with predicted

spectroscopic values based on established principles of nuclear magnetic resonance and

infrared spectroscopy.

Molecular Structure and Properties
Systematic Name: 2-Amino-6-fluorobenzoic acid

Molecular Formula: C₇H₆FNO₂

Molecular Weight: 155.13 g/mol

Structure: 
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NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The

following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 6-

Fluoroanthranilic acid, typically recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region,

corresponding to the three protons on the benzene ring. The chemical shifts are influenced by

the electron-donating amino group (-NH₂) and the electron-withdrawing fluoro (-F) and

carboxylic acid (-COOH) groups.

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 7.30 - 7.50 t ~ 8.0 1H H-4

~ 6.80 - 7.00 d ~ 8.0 1H H-5

~ 6.60 - 6.80 d ~ 8.5 1H H-3

~ 5.0 - 7.0 br s - 2H -NH₂

~ 12.0 - 13.0 br s - 1H -COOH

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The

protons of the amine and carboxylic acid groups are exchangeable and may appear as broad

singlets.

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals,

corresponding to the seven carbon atoms in the molecule. The fluorine atom will cause splitting

of the signals for the carbons it is directly attached to (C-6) and those nearby (C-1, C-5).
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Predicted Chemical Shift (δ, ppm) Assignment

~ 168 - 170 C-7 (C=O)

~ 160 - 163 (d, ¹JCF ≈ 245 Hz) C-6

~ 150 - 152 C-2

~ 133 - 135 (d) C-4

~ 118 - 120 (d) C-5

~ 110 - 112 (d) C-3

~ 108 - 110 (d) C-1

Note: Chemical shifts are predictions. The 'd' indicates a doublet due to C-F coupling.

Predicted ¹⁹F NMR Data
A proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine atom attached

to the aromatic ring.

Predicted Chemical Shift (δ, ppm) Assignment

~ -110 to -125 Ar-F

Note: The chemical shift is referenced to a standard like CFCl₃.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoroanthranilic acid in 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and acquisition of 16-32 scans for good signal-to-noise.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (~250 ppm) and a longer acquisition time (several hundred to thousands

of scans) are typically required due to the lower natural abundance of ¹³C.

¹⁹F NMR Acquisition: Acquire the spectrum using a specific fluorine probe or by tuning a

broadband probe to the ¹⁹F frequency. A spectral width of ~200 ppm is common.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to an

internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.

Sample Preparation Data Acquisition Data Processing

Weigh Sample
(5-10 mg)

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Insert into
Spectrometer

Tune & Shim
Magnet

Acquire Spectra
(1H, 13C, 19F) Fourier Transform Phase & Baseline

Correction
Reference to

Standard (TMS)
Peak Integration

& Analysis

Click to download full resolution via product page

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule based on the absorption

of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Data
The following table lists the expected characteristic absorption bands for 6-Fluoroanthranilic

acid.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3450 - 3300 N-H Stretch Primary Amine (-NH₂) Medium

3300 - 2500 O-H Stretch
Carboxylic Acid (-

COOH)
Strong, Broad

~ 1680 - 1710 C=O Stretch
Carboxylic Acid (-

COOH)
Strong

~ 1600 - 1620 N-H Bend Primary Amine (-NH₂) Medium

~ 1580, 1470 C=C Stretch Aromatic Ring Medium-Strong

~ 1250 - 1350 C-O Stretch
Carboxylic Acid (-

COOH)
Strong

~ 1200 - 1280 C-F Stretch Aryl Fluoride Strong

~ 900 - 675 C-H Bend
Aromatic (out-of-

plane)
Strong

Experimental Protocol for FT-IR Spectroscopy (Solid
Sample)

Sample Preparation (Thin Film Method):

Dissolve a small amount (~10-20 mg) of 6-Fluoroanthranilic acid in a few drops of a

volatile solvent (e.g., acetone or methanol).

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the

plate.[1]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.
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Collect a background spectrum of the clean, empty sample compartment.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Electron Ionization (EI) Mass Spectrometry Data
The following data is derived from the electron ionization mass spectrum of 6-Fluoroanthranilic

acid available from the NIST Mass Spectrometry Data Center.[1]

m/z Relative Intensity (%)
Tentative Fragment
Assignment

155 ~ 85 [M]⁺ (Molecular Ion)

137 ~ 100 (Base Peak) [M - H₂O]⁺

109 ~ 75
[M - H₂O - CO]⁺ or [M - COOH

- H]⁺

82 ~ 30 C₆H₄N⁺ or C₅H₂F⁺

Experimental Protocol for GC-MS
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-

MS) is a common technique. Benzoic acids are often derivatized to increase their volatility.

Derivatization: React 6-Fluoroanthranilic acid with a derivatizing agent (e.g., BF₃ in

methanol) to convert the carboxylic acid to its methyl ester.[2] This step enhances volatility

for gas chromatography.
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GC Separation:

Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary

column (e.g., a DB-5ms column).

A temperature program is used to separate the components, starting at a low temperature

and ramping up to a higher temperature.

MS Detection (Electron Ionization):

As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their

m/z ratio and detected.
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Workflow for GC-MS analysis of 6-Fluoroanthranilic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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